(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine
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Description
Chemical Reactions Analysis
The chemical reactions involving thiazol-2-yl compounds are diverse. For instance, a copper-catalyzed annulation of oxime acetates and xanthates can lead to the synthesis of thiazol-2-yl ethers . Another reaction involves the reaction of α-carbonylphosphoranes with azides . The specific reactions involving “(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine” are not detailed in the literature.Scientific Research Applications
Corrosion Inhibition
One of the applications of derivatives closely related to "(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine" is in the field of corrosion science. Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors showcase enhanced stability and higher inhibition efficiencies, offering protection against steel corrosion through both physical and chemical adsorption onto surfaces (Hu et al., 2016).
Antioxidative and Antiviral Activity
Thiazole-containing compounds, including those similar in structure to "this compound," have been synthesized and evaluated for their antioxidative and antiviral activities. These novel compounds, synthesized from hydroxycinnamic acid amides of a thiazole containing amino acid, have shown promise in studies against the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), demonstrating their potential as therapeutic agents (Stankova et al., 2009).
Synthesis of Highly Substituted 2,3-Dihydroisoxazoles
The catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, including derivatives resembling "this compound," has been developed to provide regioselective access to highly substituted multifunctionalized 2,3-dihydroisoxazoles. This metal-free and mild condition approach offers a new pathway for the synthesis of complex molecules potentially useful in various chemical and pharmacological applications (Yu et al., 2010).
Properties
IUPAC Name |
(NE)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARLTXFMRHPTOA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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